molecular formula C24H18N2 B13657606 4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine

4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine

Cat. No.: B13657606
M. Wt: 334.4 g/mol
InChI Key: PDOQLUHQQRDCES-UHFFFAOYSA-N
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Description

4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their wide range of applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The compound’s unique structure, which includes a phenylamine group attached to a carbazole moiety, makes it a valuable material for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine typically involves a Suzuki coupling reaction. This reaction is carried out between 3-(4-bromophenyl)-9-phenyl-9H-carbazole and phenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is usually performed under an inert atmosphere, such as nitrogen, and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbazole-3,6-dione, while substitution reactions can yield various N-substituted carbazole derivatives .

Mechanism of Action

The mechanism of action of 4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine in electronic devices involves its ability to transport holes efficiently. The compound’s molecular structure allows for effective overlap of π-orbitals, facilitating charge transport. In OLEDs, it helps in the injection and transport of holes from the anode to the emissive layer, thereby improving device performance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine stands out due to its specific combination of phenylamine and carbazole moieties, which provides a unique balance of electronic properties and stability. This makes it particularly effective in enhancing the performance of electronic devices compared to other similar compounds .

Properties

Molecular Formula

C24H18N2

Molecular Weight

334.4 g/mol

IUPAC Name

4-(9-phenylcarbazol-3-yl)aniline

InChI

InChI=1S/C24H18N2/c25-19-13-10-17(11-14-19)18-12-15-24-22(16-18)21-8-4-5-9-23(21)26(24)20-6-2-1-3-7-20/h1-16H,25H2

InChI Key

PDOQLUHQQRDCES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)N)C5=CC=CC=C52

Origin of Product

United States

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